molecular formula C18H15Cl3N4O2S B10964060 (4-chloro-1-methyl-1H-pyrazol-5-yl){4-[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}methanone

(4-chloro-1-methyl-1H-pyrazol-5-yl){4-[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}methanone

Cat. No.: B10964060
M. Wt: 457.8 g/mol
InChI Key: CEZVTXCVQCZKMG-UHFFFAOYSA-N
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Description

The compound {4-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE is a complex organic molecule that features a combination of pyrazole, piperazine, and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE typically involves multi-step organic reactions. The starting materials often include 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid, piperazine, and 3,6-dichloro-1-benzothiophene. The synthetic route may involve the following steps:

    Formation of the pyrazole derivative: The 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride.

    Coupling with piperazine: The acid chloride is then reacted with piperazine to form the piperazine derivative.

    Formation of the final compound: The piperazine derivative is then coupled with 3,6-dichloro-1-benzothiophene under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

{4-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of {4-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

{4-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE: can be compared with similar compounds such as:

The uniqueness of {4-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE

Properties

Molecular Formula

C18H15Cl3N4O2S

Molecular Weight

457.8 g/mol

IUPAC Name

(4-chloro-2-methylpyrazol-3-yl)-[4-(3,6-dichloro-1-benzothiophene-2-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H15Cl3N4O2S/c1-23-15(12(20)9-22-23)17(26)24-4-6-25(7-5-24)18(27)16-14(21)11-3-2-10(19)8-13(11)28-16/h2-3,8-9H,4-7H2,1H3

InChI Key

CEZVTXCVQCZKMG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)C(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl

Origin of Product

United States

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